tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a biphenyl structure with a bromine and methyl substituent. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate typically involves the following steps:
Formation of the biphenyl core: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a brominated phenylboronic acid and a halogenated benzene derivative.
Introduction of the tert-butyl carbamate group: The biphenyl intermediate is then reacted with tert-butyl carbamate in the presence of a suitable base, such as cesium carbonate, and a catalyst, such as palladium, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the biphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted biphenyl derivatives, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl structure can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organobromine compound used as a standard reagent in synthetic organic chemistry.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
tert-Butyl bromoacetate: Used in the synthesis of various organic molecules and as a reagent in organic synthesis.
Uniqueness
tert-Butyl ((3’-bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methyl)carbamate is unique due to its combination of a biphenyl structure with a bromine and methyl substituent, along with a tert-butyl carbamate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[4-(3-bromo-2-methylphenyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-13-16(6-5-7-17(13)20)15-10-8-14(9-11-15)12-21-18(22)23-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDSDWVQBQHJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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